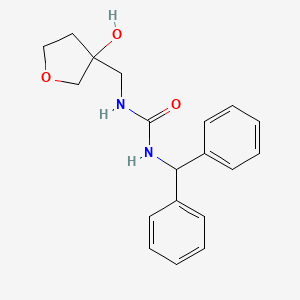

![molecular formula C15H15NO4 B2742688 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 694443-51-1](/img/structure/B2742688.png)

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

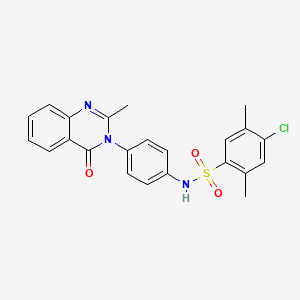

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a chemical compound with the empirical formula C15H15NO4 . It has a molecular weight of 273.28 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is [O-]N+=CC=C2OCC)C=C1)=O . The InChI is 1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 .Physical And Chemical Properties Analysis

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a solid compound . Its molecular weight is 273.28 . The compound’s empirical formula is C15H15NO4 .Wissenschaftliche Forschungsanwendungen

Radical Exchange Reaction

Research on the effects of substituents, such as 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, on radical exchange reactions has shown that electron-withdrawing substituents can accelerate radical abstraction. This insight is crucial for understanding and manipulating radical exchange mechanisms in synthetic chemistry (Gardner & Noyes, 1961).

Ethoxylation and Ultrasound Irradiation

The synthesis of Ethoxy-4-nitrobenzene, closely related to 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, has been achieved through the ethoxylation of p-chloronitrobenzene. This process, enhanced by phase-transfer catalysts and ultrasound irradiation, demonstrates the kinetic impact of various factors, such as catalyst type and ultrasound frequency, on the reaction's efficiency (Wang & Rajendran, 2007).

Photocatalytic Oxidation

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene and derivatives have been utilized in selective photocatalytic oxidation reactions. These processes, facilitated by titanium dioxide under visible light irradiation, convert benzyl alcohol derivatives into their corresponding aldehydes with high conversion and selectivity. This application underscores the compound's role in green chemistry and photocatalysis (Higashimoto et al., 2009).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, integral to 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, has been identified as an effective protective group for hydroxyl functions. This selective protection and subsequent removal demonstrate the compound's utility in synthetic organic chemistry, particularly in the selective modification of molecules (Kukase et al., 1990).

Corrosion Inhibition

Derivatives of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene have shown potential as corrosion inhibitors for mild steel. This application is significant for industrial processes, offering insights into the development of new materials and methods for corrosion protection (Singh & Quraishi, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is another area that requires further investigation . Environmental factors can significantly affect the behavior of chemical compounds, and understanding these effects is crucial for the development of effective therapeutics.

Eigenschaften

IUPAC Name |

1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIYZGDKWZVLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)